REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[PH2]([O-])=O.[Na+].O.O[CH2:23][CH:24]([CH2:26]O)O>S(=O)(=O)(O)O>[CH:23]1[C:6]2=[C:7]3[C:12]([C:13]([C:14]4[C:5]2=[CH:4][CH:3]=[CH:2][CH:1]=4)=[O:15])=[CH:11][CH:10]=[CH:9][C:8]3=[CH:26][CH:24]=1 |f:1.2|
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to this solution in a manner such that a temperature of 100° C.
|
Type
|
TEMPERATURE
|
Details
|
can be maintained
|
Type
|
CUSTOM
|
Details
|
the product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
It is washed with hot water until the runnings
|
Type
|
FILTRATION
|
Details
|
filtration of the product
|
Type
|
WASH
|
Details
|
washing with hot water
|
Type
|
CUSTOM
|
Details
|
drying at 100° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212.5 (± 12.5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |